molecular formula C11H8N2O B1521407 2-(Pyridin-3-yl)isonicotinaldehyde CAS No. 1214347-98-4

2-(Pyridin-3-yl)isonicotinaldehyde

Cat. No.: B1521407
CAS No.: 1214347-98-4
M. Wt: 184.19 g/mol
InChI Key: CLPZFDDKPDGHGA-UHFFFAOYSA-N
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Description

2-(Pyridin-3-yl)isonicotinaldehyde is an organic compound that features a pyridine ring substituted with an aldehyde group at the 3-position and an isonicotinic moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-3-yl)isonicotinaldehyde typically involves the following steps:

    Starting Materials: Pyridine-3-carboxaldehyde and isonicotinic acid or its derivatives.

    Reaction Conditions: The reaction often proceeds via a condensation reaction, where the aldehyde group of pyridine-3-carboxaldehyde reacts with the isonicotinic acid derivative under acidic or basic conditions.

    Catalysts: Common catalysts include Lewis acids such as zinc chloride or bases like sodium hydroxide.

    Solvents: Solvents such as ethanol, methanol, or dichloromethane are frequently used to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Continuous Flow Systems: Employing continuous flow systems to enhance reaction efficiency and yield.

    Purification: Techniques such as recrystallization, distillation, or chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(Pyridin-3-yl)isonicotinaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products:

    Oxidation: 2-(Pyridin-3-yl)isonicotinic acid.

    Reduction: 2-(Pyridin-3-yl)isonicotinalcohol.

    Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

2-(Pyridin-3-yl)isonicotinaldehyde has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of dyes and pigments.

Comparison with Similar Compounds

  • Pyridine-2-carboxaldehyde (2-formylpyridine)
  • Pyridine-4-carboxaldehyde (4-formylpyridine)
  • Isonicotinaldehyde

Comparison: 2-(Pyridin-3-yl)isonicotinaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its isomers. For instance, the position of the aldehyde group influences the compound’s ability to participate in specific chemical reactions and interact with biological targets.

Properties

IUPAC Name

2-pyridin-3-ylpyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c14-8-9-3-5-13-11(6-9)10-2-1-4-12-7-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLPZFDDKPDGHGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001298315
Record name [2,3′-Bipyridine]-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001298315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214347-98-4
Record name [2,3′-Bipyridine]-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1214347-98-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2,3′-Bipyridine]-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001298315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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